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Compound of Interest

Compound Name: Isoepoxydon

CAS No.: 67772-76-3

Cat. No.: B1201817

Get Quote

Introduction: Unveiling the Structure of a Key
Fungal Metabolite
Isoepoxydon, with the systematic IUPAC name (1R,5S,6R)-5-hydroxy-3-(hydroxymethyl)-7-

oxabicyclo[4.1.0]hept-3-en-2-one, is a naturally occurring epoxide and a significant metabolite

produced by various fungi, notably in the patulin biosynthetic pathway of Penicillium urticae.[1]

[2] Its structure features a dense arrangement of functional groups—an enone, an epoxide, and

both primary and secondary allylic alcohols—within a compact bicyclic system. This complexity

makes it an excellent subject for modern spectroscopic analysis. As a bioactive molecule with

reported antibiotic and phytotoxic properties, a thorough understanding of its structural

characterization is paramount for researchers in natural products chemistry, mycology, and

drug development.[3][4]

This guide provides an in-depth technical overview of the mass spectrometry (MS) and nuclear

magnetic resonance (NMR) data pivotal for the unambiguous structure elucidation of

isoepoxydon. We will explore not just the data itself, but the underlying principles and

experimental strategies that ensure scientific integrity and lead to confident structural

assignment.
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Chemical Structure of Isoepoxydon (C₇H₈O₄) Chemical Structure of Isoepoxydon (Atom

numbering is applied for NMR assignment purposes)

Part 1: Mass Spectrometry Analysis
Mass spectrometry is the first-line technique for determining the molecular formula of an

unknown natural product. For isoepoxydon, high-resolution mass spectrometry (HRMS) is

indispensable for providing an exact mass, which in turn yields a unique molecular formula,

distinguishing it from any potential isomers.

High-Resolution Mass Spectrometry (HRMS)
The molecular formula of isoepoxydon is C₇H₈O₄. The calculated monoisotopic mass is

156.0423 Da.[5] When subjected to electrospray ionization (ESI), a soft ionization technique

ideal for polar molecules like isoepoxydon, we can anticipate the detection of several common

adducts.

Expertise in Action: The choice of ESI mode (positive or negative) depends on the molecule's

ability to accept or lose a proton. Given the presence of hydroxyl groups, isoepoxydon can be

readily analyzed in both modes. Positive mode will likely yield protonated ([M+H]⁺) and

sodiated ([M+Na]⁺) adducts, while negative mode will show the deprotonated molecule ([M-

H]⁻). Verifying multiple adducts provides a powerful cross-validation of the molecular weight.

Table 1: Predicted HRMS Data for Isoepoxydon (C₇H₈O₄)

Ion Species Calculated m/z

[M+H]⁺ 157.0495

[M+Na]⁺ 179.0315

[M-H]⁻ 155.0350

Tandem Mass Spectrometry (MS/MS) for Structural
Insight
While HRMS confirms the formula, tandem MS (MS/MS) provides connectivity information

through controlled fragmentation. By isolating a precursor ion (e.g., [M+H]⁺ at m/z 157.0495)
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and subjecting it to collision-induced dissociation (CID), we can predict a fragmentation pattern

based on the molecule's functional groups.

Predicted Fragmentation Pathways:

Loss of H₂O: A common fragmentation for alcohols, leading to a fragment at m/z 139.0390.

Loss of CH₂OH: Cleavage of the hydroxymethyl group, resulting in a fragment at m/z

126.0317.

Ring Cleavage: Fragmentation of the cyclohexene ring can also occur, though patterns can

be complex.

Experimental Protocol: ESI-HRMS Analysis
This protocol outlines a self-validating system for acquiring high-quality MS data.

Sample Preparation:

Dissolve 1 mg of purified isoepoxydon in 1 mL of a high-purity solvent mixture, such as

50:50 acetonitrile:water (LC-MS grade).

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The use of a

low concentration minimizes detector saturation and ion suppression.

For positive mode, add 0.1% formic acid to the final solution to promote protonation. For

negative mode, add 0.1% ammonium hydroxide.

Instrumentation (Q-TOF or Orbitrap Mass Spectrometer):

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

This ensures a stable spray and consistent signal.

Mass Analyzer Scan Range: m/z 50-500. This range comfortably covers the expected

parent and fragment ions.
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Capillary Voltage: ~3.5 kV (positive), ~-3.0 kV (negative). Optimization may be required.

Source Temperature: 120-150 °C.

Internal Calibration: Employ a known reference standard (e.g., leucine encephalin or a

manufacturer-provided calibrant mixture) infused concurrently to ensure mass accuracy

below 5 ppm. This is a critical step for trustworthiness.

MS/MS Acquisition:

Set the instrument to a data-dependent acquisition (DDA) mode or manually select the

calculated m/z of the [M+H]⁺ ion for fragmentation.

Apply a normalized collision energy (NCE) ramp (e.g., 10-40 eV) to observe a range of

fragment ions.

MS Analysis Workflow

Sample Preparation Data Acquisition Data Analysis

Purified Isoepoxydon Dissolve in ACN:H₂O
(1-10 µg/mL)

Add 0.1% Formic Acid
(for Positive ESI)

Acquire HRMS Data
(e.g., Orbitrap, Q-TOF)

Isolate Precursor Ion
& Acquire MS/MS Data

 m/z 157.0495 Confirm Molecular Formula
(C₇H₈O₄)

Analyze Fragmentation
(Loss of H₂O, etc.) Propose Substructures

Click to download full resolution via product page

Caption: Workflow for MS-based analysis of Isoepoxydon.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides the definitive map of the molecular skeleton, revealing through-

bond and through-space relationships between atoms. A full suite of 1D and 2D NMR

experiments is required for the complete and unambiguous assignment of isoepoxydon's ¹H

and ¹³C signals.
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Predicted ¹H and ¹³C NMR Data
While a complete published dataset is not readily available in all databases, we can predict the

spectroscopic data with high confidence based on the known structure and established

chemical shift principles.[6][7][8] The following data is predicted for a standard solvent like

CDCl₃ or Acetone-d₆.

Table 2: Predicted ¹H NMR Data for Isoepoxydon
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Position
Predicted δ
(ppm)

Multiplicity
Coupling (J in
Hz)

Assignment
Rationale

H-1 ~6.5 - 6.8 t J ≈ 1.5 Hz

Olefinic proton,

adjacent to a

carbonyl and

coupled to the

CH₂OH group.

H-4 ~4.5 - 4.7 m -

Proton on a

carbon bearing a

hydroxyl group

(carbinol proton),

adjacent to the

epoxide.

H-5 ~3.4 - 3.6 d J ≈ 4 Hz

Epoxide proton,

coupled to H-6

and H-4.

H-6 ~3.6 - 3.8 d J ≈ 4 Hz
Epoxide proton,

coupled to H-5.

H-7 (CH₂OH) ~4.2 - 4.4 d J ≈ 1.5 Hz

Protons of the

primary allylic

alcohol, coupled

to the olefinic H-

1.

4-OH Variable br s -

Exchangeable

proton of the

secondary

alcohol.

7-OH Variable br s -

Exchangeable

proton of the

primary alcohol.

Table 3: Predicted ¹³C NMR Data for Isoepoxydon

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1201817/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-isoepoxydon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201817?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Predicted δ (ppm) Carbon Type
Assignment
Rationale

C-1 ~135 - 140 CH

Olefinic carbon,

deshielded by

proximity to C-2

carbonyl.

C-2 ~190 - 195 C
Carbonyl carbon of

the enone system.

C-3 ~145 - 150 C

Olefinic carbon

bearing the CH₂OH

group.

C-4 ~65 - 70 CH

Carbinol carbon,

attached to the

secondary alcohol.

C-5 ~55 - 60 CH Epoxide carbon.

C-6 ~58 - 63 CH Epoxide carbon.

C-7 ~60 - 65 CH₂
Primary alcohol

carbon.

2D NMR for Structural Assembly
2D NMR experiments are the cornerstone of modern structure elucidation, providing the

evidence to connect the individual atoms identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other (typically separated by 2-3 bonds). For isoepoxydon, we expect to see key

correlations that trace the proton network:

H-1 ↔ H-7 (CH₂OH): A weak allylic coupling.

H-4 ↔ H-5: Connects the carbinol proton to the epoxide ring.

H-5 ↔ H-6: Confirms the connectivity within the epoxide ring.
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton

directly to the carbon it is attached to (a one-bond correlation). It is the most reliable way to

assign carbon signals based on their attached, and more easily assigned, protons. For

example, the proton signal at ~6.6 ppm (H-1) will show a cross-peak to the carbon signal at

~138 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful

experiment for determining the carbon skeleton. It shows correlations between protons and

carbons separated by two or three bonds. Key HMBC correlations would be used to

assemble the entire molecule:

H-1 (δ ~6.6) → C-2 (δ ~192), C-3 (δ ~148), C-5 (δ ~57): Connects the olefinic proton to

the carbonyl, the other olefinic carbon, and across the ring to an epoxide carbon.

H-7 (δ ~4.3) → C-2 (δ ~192), C-3 (δ ~148), C-1 (δ ~138): Crucial for placing the

hydroxymethyl group on the double bond at C-3.

H-4 (δ ~4.6) → C-2 (δ ~192), C-5 (δ ~57), C-6 (δ ~60): Places the secondary alcohol and

confirms its position relative to the carbonyl and epoxide.

Key 2D NMR Correlation Diagrams
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Caption: Key proton-proton couplings expected in a COSY spectrum.

Key Predicted HMBC Correlations
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Caption: Selected long-range H-C correlations for skeletal assembly.
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Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for complete structural assignment.

Sample Preparation:

Dissolve ~5-10 mg of purified isoepoxydon in ~0.6 mL of a deuterated solvent (e.g.,

Acetone-d₆, CDCl₃, or CD₃OD). The choice of solvent is critical; Acetone-d₆ is often

excellent for polar natural products.[3]

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to

remove any particulate matter.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ 0.00 ppm for both ¹H and ¹³C).

Instrumentation (≥400 MHz Spectrometer):

A higher field strength (e.g., 500 or 600 MHz) is recommended to resolve complex

multiplets.

Tune and shim the probe for the specific sample to ensure optimal resolution and

lineshape.

Acquire spectra at a constant, controlled temperature (e.g., 298 K).

1D NMR Acquisition:

¹H NMR:

Pulse Program: Standard single-pulse (zg30).

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 8-16, to achieve good signal-to-noise.

¹³C NMR:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1201817/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-isoepoxydon
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201817?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Proton-decoupled single-pulse (zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

2D NMR Acquisition:

COSY: Use a standard gradient-selected sequence (gCOSY).

HSQC: Use a gradient-selected, sensitivity-enhanced sequence (e.g., hsqcedetgpsisp2.3)

to distinguish CH, CH₂, and CH₃ groups.

HMBC: Use a gradient-selected sequence (hmbcgpndqf). Optimize the long-range

coupling delay (d6) for an average J-coupling of 8 Hz, which is a good compromise for

detecting both ²J and ³J correlations.

Conclusion
The structural elucidation of isoepoxydon is a classic example of the synergy between mass

spectrometry and NMR spectroscopy. HRMS provides the molecular formula with high

confidence, while a full suite of 1D and 2D NMR experiments allows for the complete assembly

of the carbon skeleton and the assignment of its stereochemistry. The protocols and predicted

data presented in this guide serve as a robust framework for researchers, ensuring that the

characterization of this, and other complex natural products, is built on a foundation of scientific

rigor, expertise, and trustworthy, verifiable data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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